molecular formula C19H28Cl3N3O B1673877 5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine CAS No. 113302-01-5

5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine

Cat. No.: B1673877
CAS No.: 113302-01-5
M. Wt: 420.8 g/mol
InChI Key: IXGYBSQLXMSBBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KW 5805 involves several steps:

    Reaction of phenol with ethyl 4-chloroacetoacetate: This reaction is carried out using potassium hydroxide in dimethyl sulfoxide to produce ethyl 4-phenoxyacetoacetate.

    Conversion to ethyl 3-amino-4-phenoxycrotonate: The ethyl 4-phenoxyacetoacetate is treated with ammonia.

    Cyclization with propargyl aldehyde: This step is performed in hot toluene to yield ethyl 2-(phenoxymethyl)nicotinate.

    Further cyclization using polyphosphoric acid: This produces 5,11-dihydrobenzoxepino[3,4-b]pyridin-5-one.

    Reduction with sodium borohydride: This step is carried out in ethanol to obtain the corresponding alcohol.

    Condensation with N,N-diethylethylene diamine: This final step is performed using thionyl chloride in dichloromethane.

Chemical Reactions Analysis

KW 5805 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

KW 5805 exerts its effects by promoting the biosynthesis, storage, and secretion of gastric mucus. It improves gastric mucosal hemodynamics and inhibits the decrease in gastric mucosal blood volume and mucosal oxygenation caused by steroid shock. The compound’s cytoprotective effects are not affected by indomethacin but are reserved by N-ethylmaleimide . KW 5805 also has a weak antisecretory effect, reducing methacholine-stimulated gastric acid secretion and inhibiting tetragastrin-induced acid secretion .

Comparison with Similar Compounds

KW 5805 is compared with other anti-ulcer agents such as pirenzepine and cimetidine. While pirenzepine and cimetidine primarily exert their effects through antisecretory mechanisms, KW 5805 has potent cytoprotective effects in addition to its antisecretory properties . This makes KW 5805 unique in its ability to protect the gastric mucosa through multiple mechanisms.

Similar Compounds

Properties

CAS No.

113302-01-5

Molecular Formula

C19H28Cl3N3O

Molecular Weight

420.8 g/mol

IUPAC Name

N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine;trihydrochloride

InChI

InChI=1S/C19H25N3O.3ClH/c1-3-22(4-2)13-12-21-19-15-9-7-11-20-17(15)14-23-18-10-6-5-8-16(18)19;;;/h5-11,19,21H,3-4,12-14H2,1-2H3;3*1H

InChI Key

IXGYBSQLXMSBBH-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2

Canonical SMILES

CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KW 5805;  KW5805;  KW-5805

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine
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5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine
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5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine
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5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine
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5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine
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5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine

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